2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in potent biological activity .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)sulfonyl]-4-fluoroanilino-N-(2-ethyl-6-methylphenyl)acetamide
- 2-[(3,4-Dimethoxyphenyl)sulfonyl]-4-fluoroanilino-N-(1-isopropyl-2-methylpropyl)acetamide
- N-[4-(cyanomethyl)phenyl]-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-methylphenyl)glycinamide
Uniqueness
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This core structure differentiates it from other sulfonyl compounds and contributes to its potential as a versatile building block in synthetic chemistry and a promising candidate in pharmacological research .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-8-7-15(11-17(16)22-2)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSWGKZEVITMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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